molecular formula C19H22ClN3O2 B1228489 Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400825-60-7

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate

Cat. No.: B1228489
CAS No.: 400825-60-7
M. Wt: 359.8 g/mol
InChI Key: AEBHMQALVKZIOJ-UHFFFAOYSA-N
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Description

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate typically involves the reaction of 3-chlorophenylpiperazine with nicotinic acid, followed by esterification with isopropyl alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-[4-(3-fluorophenyl)piperazino]nicotinate
  • Isopropyl 2-[4-(3-bromophenyl)piperazino]nicotinate
  • Isopropyl 2-[4-(3-methylphenyl)piperazino]nicotinate

Uniqueness

Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, pharmacokinetics, and pharmacodynamics compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)17-7-4-8-21-18(17)23-11-9-22(10-12-23)16-6-3-5-15(20)13-16/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHMQALVKZIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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